DNA Binding Affinity: Ala-Leu-DNR Exhibits 10-Fold Lower Affinity for DNA Compared to Unmodified Daunorubicin, Reducing Off-Target Genotoxicity
Alanylleucyl-daunorubicin (Ala-Leu-DNR) binds DNA with an affinity 10-fold lower than that of unmodified daunorubicin (DNR), as determined by spectral titration. This reduction is attributable to the covalent attachment of the dipeptide side chain, which sterically hinders intercalation. In contrast, mono-amino acid derivatives (e.g., Leu-DNR) show only a 3-fold reduction compared to DNR [1]. This quantitative difference in DNA binding predicts that Ala-Leu-DNR will exhibit substantially attenuated non-specific DNA damage in non-target tissues compared to DNR.
| Evidence Dimension | DNA binding affinity (relative to DNR) |
|---|---|
| Target Compound Data | Ala-Leu-DNR: 10-fold lower than DNR |
| Comparator Or Baseline | Leu-DNR (mono-amino acid derivative): 3-fold lower than DNR; DNR: 1× (reference) |
| Quantified Difference | Ala-Leu-DNR binds DNA approximately 3.3× weaker than Leu-DNR and 10× weaker than DNR |
| Conditions | Spectral titration method; purified DNA; in vitro |
Why This Matters
For procurement decisions, the 10-fold reduction in DNA binding affinity confirms that Ala-Leu-DNR is a true prodrug with significantly lower intrinsic genotoxic potential than DNR, making it the appropriate choice for experiments requiring tumor-selective activation with minimal background DNA damage.
- [1] Masquelier, M., Baurain, R., & Trouet, A. (1980). Amino acid and dipeptide derivatives of daunorubicin. 1. Synthesis, physicochemical properties, and lysosomal digestion. Journal of Medicinal Chemistry, 23(11), 1166–1170. View Source
